Tris(2-aminoethyl)amine
CAS No.: 14350-52-8
Cat. No.: VC13289431
Molecular Formula: C6H19ClN4
Molecular Weight: 182.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14350-52-8 |
---|---|
Molecular Formula | C6H19ClN4 |
Molecular Weight | 182.69 g/mol |
IUPAC Name | N',N'-bis(2-aminoethyl)ethane-1,2-diamine;hydrochloride |
Standard InChI | InChI=1S/C6H18N4.ClH/c7-1-4-10(5-2-8)6-3-9;/h1-9H2;1H |
Standard InChI Key | OLOFKONCZZLWKI-UHFFFAOYSA-N |
SMILES | C(CN(CCN)CCN)N |
Canonical SMILES | C(CN(CCN)CCN)N.Cl |
Introduction
Chemical Overview and Structural Characteristics
Tris(2-aminoethyl)amine, systematically named N,N-bis(2-aminoethyl)ethane-1,2-diamine, is an aliphatic tetramine characterized by a central nitrogen atom bonded to three 2-aminoethyl groups. Its molecular structure enables four coordination sites, making it a potent ligand for metal ions such as , , and . The compound’s ability to form bicyclic chelates enhances its utility in catalysis and materials science.
Key Physical and Chemical Properties
The following table summarizes critical physicochemical data for tris(2-aminoethyl)amine:
The compound’s high solubility in water and amine-like odor reflect its polar nature and hygroscopicity, necessitating storage in cool, dry environments to prevent degradation .
Synthesis and Manufacturing Processes
Modern Three-Step Synthesis
A patent-pending method (CN109438252B) outlines an efficient three-step synthesis starting from triethanolamine :
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Chlorination: Triethanolamine reacts with thionyl chloride () in the presence of dimethylformamide (DMF) to form tris(2-chloroethyl)amine hydrochloride.
This step achieves near-quantitative conversion under reflux at 70°C for 6–8 hours .
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Amination: The chlorinated intermediate is treated with aqueous ammonia in ethanol, yielding tris(2-aminoethyl)amine hydrochloride.
Ammonium chloride precipitates and is removed via filtration .
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Alkalinization: Sodium hydroxide neutralizes the hydrochloride salt, releasing the free amine.
Distillation under reduced pressure (5 kPa, 140–150°C) purifies the final product .
Comparative Synthesis Data
Parameter | Example 1 | Example 2 | Example 3 |
---|---|---|---|
Triethanolamine (g) | 14.9 | 14.9 | 14.9 |
Thionyl Chloride (g) | 50 | 50 | 50 |
Ammonia (g) | 35 | 70 | 35 |
Yield (%) | 81.5 | 74.3 | 81.5 |
This method reduces reaction steps, avoids gaseous byproducts, and achieves yields exceeding 80% .
Applications in Research and Industry
Coordination Chemistry
Tris(2-aminoethyl)amine’s tetradentate structure facilitates the formation of stable metal complexes. For instance, its copper(II) complexes exhibit catalytic activity in oxidation reactions, while zinc derivatives serve as models for metalloenzymes .
Peptide Synthesis
As a reagent for fluorenylmethyloxycarbonyl (Fmoc) group cleavage, it enables efficient solid-phase peptide synthesis without side reactions .
Carbon Dioxide Capture
The compound’s primary amine groups react reversibly with , forming carbamates. This property is exploited in industrial scrubbers to reduce greenhouse gas emissions .
Polymer Chemistry
Tris(2-aminoethyl)amine acts as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Its reactivity with isocyanates also enables polyurea synthesis .
Recent Advances and Future Directions
The development of solvent-free synthesis and continuous-flow reactors promises to further enhance the sustainability of tris(2-aminoethyl)amine production . Emerging applications in supramolecular chemistry and nanotechnology underscore its potential in next-generation materials.
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